6-Sialyl-N-acetyllactosamine
Description
Significance of Sialylation in Glycobiology Research
Sialylation, the process of adding sialic acid residues to the ends of glycan chains on glycoproteins and glycolipids, is a critical post-translational modification in many biological processes. frontiersin.orgmdpi.com These terminal sialic acids, with their inherent negative charge, play a pivotal role in a wide array of cellular functions including cell signaling, proliferation, immune responses, and cell-cell interactions. frontiersin.orgmdpi.commdpi.com The location of sialic acids at the outermost part of the cell's glycocalyx makes them key players in molecular and cellular recognition events. mdpi.commdpi.com
The study of sialylation is paramount in glycobiology as it influences protein stability and function, pathogen recognition, and the progression of various diseases, including cancer. frontiersin.orgmdpi.comnih.gov Aberrant sialylation, particularly an increase in the density of sialic acids on the cell surface (hypersialylation), is a recognized hallmark of cancer, contributing to tumor growth, metastasis, and immune evasion. frontiersin.org Consequently, understanding the mechanisms and functional roles of specific sialylated structures is an active and significant area of research. frontiersin.orgresearchgate.net
Overview of Sialyl-N-acetyllactosamine Isomers: Differentiating α2,6- and α2,3-Linkages
Sialic acids can be attached to the underlying glycan chain through different types of chemical bonds, known as linkages. In the context of Sialyl-N-acetyllactosamine, the two primary linkages are α2,6 and α2,3. researchgate.netresearchgate.net These linkages refer to the specific carbon atoms on the sialic acid and the adjacent galactose molecule that are joined together.
The distinction between α2,6- and α2,3-linked isomers is crucial as it dictates their biological function and recognition by different proteins. rsc.org For instance, human influenza viruses preferentially bind to α2,6-linked sialic acids, while avian influenza viruses have a preference for the α2,3-linked form. rsc.orgresearchgate.net This difference in binding specificity is a key factor in the host range of these viruses.
Table 1: Comparison of α2,6- and α2,3-Sialyl-N-acetyllactosamine Isomers
| Feature | α2,6-Sialyl-N-acetyllactosamine | α2,3-Sialyl-N-acetyllactosamine |
| Linkage | Sialic acid is linked to the 6th carbon of the galactose residue. | Sialic acid is linked to the 3rd carbon of the galactose residue. |
| Enzyme | Synthesized by β-galactoside α2,6-sialyltransferase (ST6Gal.I). researchgate.netresearchgate.net | Synthesized by α2,3-sialyltransferases. |
| Viral Recognition | Preferentially recognized by human influenza viruses. rsc.orgresearchgate.net | Preferentially recognized by avian influenza viruses. rsc.org |
| Cancer Association | Increased levels are associated with various cancers and are considered a hallmark of malignant transformation. frontiersin.orgnih.govplos.org | Also implicated in cancer, with elevated expression in some malignancies like prostate cancer. researchgate.net |
The structural differences between these isomers can be identified using advanced analytical techniques such as mass spectrometry, which can distinguish them based on their fragmentation patterns. researchgate.netnih.govub.edu
Historical Context and Early Discoveries of this compound in Biological Systems
The discovery and characterization of sialylated glycans, including this compound, have been integral to the advancement of glycobiology. Early research focused on isolating and identifying these complex carbohydrates from various biological sources. 6'-Sialyl-N-acetyllactosamine, along with its 3' isomer, was identified as a component of mammalian milk oligosaccharides. researchgate.net
Further investigations revealed the widespread distribution of the NeuAcα2,6Galβ1,4GlcNAc structure in various tissues. researchgate.netresearchgate.net A significant breakthrough was the identification of the enzyme responsible for its synthesis, β-galactoside α2,6-sialyltransferase (ST6Gal.I). researchgate.net This discovery paved the way for understanding the regulation of its expression and its functional roles in both normal physiology and disease states.
The recognition of specific sialylated structures as ligands for viruses, such as the influenza virus, was another pivotal moment in the history of glycobiology. expasy.orgnih.gov This understanding has been crucial in developing antiviral strategies. sci-hub.senih.gov More recently, the role of this compound in the immune system and its association with cancer progression have become major areas of focus, highlighting its continued importance in biomedical research. researchgate.netmdpi.com
Structure
3D Structure
Properties
CAS No. |
78969-47-8 |
|---|---|
Molecular Formula |
C25H42N2O19 |
Molecular Weight |
674.6 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H42N2O19/c1-7(30)26-13-9(32)3-25(24(40)41,46-21(13)15(34)10(33)4-28)42-6-12-16(35)18(37)19(38)23(44-12)45-20-11(5-29)43-22(39)14(17(20)36)27-8(2)31/h9-23,28-29,32-39H,3-6H2,1-2H3,(H,26,30)(H,27,31)(H,40,41)/t9-,10+,11+,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22?,23-,25-/m0/s1 |
InChI Key |
RPSBVJXBTXEJJG-RAMSCCQBSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)NC(=O)C)O)CO)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)O)CO)O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Biosynthesis and Enzymology of 6 Sialyl N Acetyllactosamine
Sialyltransferase Family: Specific Focus on β-galactoside α2,6-sialyltransferases
The synthesis of 6-Sialyl-N-acetyllactosamine is catalyzed by a class of enzymes known as sialyltransferases. Specifically, the β-galactoside α2,6-sialyltransferase family is responsible for attaching a sialic acid molecule to a galactose residue in an α2,6-linkage. researchgate.net This enzymatic reaction is a critical step in the formation of the terminal structures of many N-glycans.
ST6GAL1 (β-galactoside α2,6-sialyltransferase I) and Related Isoforms
The primary enzyme responsible for the synthesis of this compound on N-glycosylated proteins is β-galactoside α2,6-sialyltransferase I, more commonly known as ST6GAL1. nih.govnih.gov This enzyme is a type II membrane protein primarily located in the Golgi apparatus. wikipedia.org While ST6GAL1 is considered the main player, another isoform, ST6GAL2, also exists. However, ST6GAL2 exhibits more restricted tissue expression, primarily in the adult brain and during embryonic development, and generally at lower levels than ST6GAL1. nih.govnih.govjci.org In humans, the ST6GAL1 gene can produce at least three transcript variants, leading to two different protein isoforms. wikipedia.orgmerckmillipore.com This complexity allows for nuanced control over the enzyme's expression and activity.
| Enzyme | Gene Name | Primary Function | Key Characteristics |
|---|---|---|---|
| β-galactoside α2,6-sialyltransferase I | ST6GAL1 | Catalyzes the transfer of sialic acid to form the Neu5Acα2-6Gal linkage on N-glycans. nih.gov | Type II membrane protein found in the Golgi; can be proteolytically processed to a soluble form. wikipedia.org |
| β-galactoside α2,6-sialyltransferase II | ST6GAL2 | Also catalyzes α2,6-sialylation, but with more restricted tissue and developmental stage expression. nih.gov | Primarily expressed in the brain and during embryonic development. nih.gov |
Molecular Mechanisms of Substrate Specificity and Catalysis by ST6GAL1
The catalytic prowess of ST6GAL1 lies in its ability to recognize and bind both the donor substrate, CMP-sialic acid, and the acceptor substrate, a galactose-containing glycan. The structure of rat ST6GAL1 has revealed a sialylmotif region, a conserved feature among sialyltransferases, which is crucial for binding the sugar-nucleotide donor. nih.gov
The catalytic mechanism involves a histidine residue (His-367 in the rat enzyme) acting as a base to deprotonate the 6-hydroxyl group of the terminal galactose residue on the acceptor. researchgate.net This initiates a nucleophilic attack on the anomeric carbon of the sialic acid from the CMP-sialic acid donor, leading to the formation of the α2,6-glycosidic bond in an SN2-like reaction. researchgate.net The enzyme's active site has specific determinants that ensure the correct positioning of the acceptor glycan for this precise transfer. nih.govmdpi.com Interestingly, studies have shown that ST6GAL1 prefers non-fucosylated substrates, indicating a level of interplay between different glycosylation pathways. nih.gov
Regulation of this compound Biosynthesis
The production of this compound is not a static process but is instead meticulously regulated at multiple levels to meet the specific needs of different cells and tissues at various developmental stages.
Transcriptional and Post-translational Control of ST6GAL1 Expression
The expression of the ST6GAL1 gene is complex and multifactorial, involving genetic, epigenetic, and transcriptional control. nih.govoup.com The gene features multiple promoters (at least three, designated P1, P2, and P3) and undergoes alternative splicing, resulting in various mRNA isoforms with different 5' untranslated regions. nih.govoup.com This allows for fine-tuned, cell-type-specific expression. nih.gov For instance, in B lymphocytes, transcription is directed by a distinct promoter, leading to a specific mRNA isoform. nih.gov A number of cis-acting regulatory elements, including AP-1, AP-2, NF-κB, and CREB, are located upstream of the B-cell-specific initiation site. nih.gov
Post-translational modifications also play a significant role in regulating ST6GAL1 activity. These modifications include glycosylation, phosphorylation, proteolytic cleavage, and dimerization, all of which can affect the enzyme's function. oup.com
Tissue- and Stage-Specific Modulation of Sialyltransferase Activity
ST6GAL1 expression is highly dynamic and varies significantly depending on the cell's differentiation state and in response to external stimuli. nih.gov In mammals, the ST6GAL1 gene is ubiquitously expressed in a wide range of tissues, with high levels often detected in hematopoietic cells and the liver. nih.gov However, its expression is not uniform across all vertebrates; in fish and amphibians, for example, ST6GAL1 expression is more restricted. nih.gov
The enzyme's activity is also modulated during development and in disease states. For instance, ST6GAL1 expression is elevated in certain stem and progenitor cell populations. nih.gov It is also upregulated during the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs), a process where its activity is functionally important. nih.govscispace.com Conversely, in some differentiated epithelial tissues, ST6GAL1 protein expression is very low. nih.gov Aberrant upregulation of ST6GAL1 is a hallmark of many cancers and is often associated with tumor progression. nih.govscispace.comresearchgate.net
| Regulatory Mechanism | Description | Key Factors/Features |
|---|---|---|
| Transcriptional Control | Regulation of gene expression to control the amount of ST6GAL1 mRNA produced. | Multiple promoters (P1, P2, P3), alternative splicing, transcription factors (e.g., Sp1, NF-κB). nih.govnih.govnih.gov |
| Post-translational Control | Modification of the ST6GAL1 protein after its synthesis, affecting its activity and stability. | Glycosylation, phosphorylation, proteolytic cleavage, dimerization. oup.com |
| Tissue-Specific Expression | Differential expression of ST6GAL1 in various tissues. | High in liver and hematopoietic cells; lower and more restricted in other tissues. nih.govproteinatlas.org |
| Stage-Specific Expression | Changes in ST6GAL1 expression during development and cellular differentiation. | Upregulated in stem cells and during iPSC reprogramming. nih.govscispace.com |
Glycosylation Pathways Incorporating this compound
This compound is a terminal structure found on various glycoconjugates, most notably on the N-glycans of glycoproteins. The N-glycosylation pathway is a complex process that begins in the endoplasmic reticulum and continues in the Golgi apparatus, where a series of glycosyltransferases, including ST6GAL1, modify the glycan chains. researchgate.netnih.gov
Role in N-linked Glycan Elaboration
The addition of this compound is a key step in the maturation of N-linked glycans, the complex carbohydrate structures attached to asparagine residues of proteins. In this context, ST6Gal-I acts on the terminal Galβ1-4GlcNAc sequences (type 2 chains) present on the branches of complex and hybrid N-glycans. researchgate.net This sialylation event is one of the final modifications that occur in the Golgi apparatus as a glycoprotein (B1211001) traffics through the secretory pathway. hmdb.ca
The presence of this terminal α2,6-linked sialic acid cap on N-glycans is critical. It can influence the protein's conformation, stability, and function. Furthermore, these terminal structures serve as recognition sites for various endogenous and exogenous glycan-binding proteins, thereby mediating cellular adhesion and signaling processes. smolecule.com The level of α2,6-sialylation on N-glycans, controlled by ST6Gal-I expression, is known to change significantly during development and in certain disease states, including cancer. hmdb.caresearchgate.net
Role in O-linked Glycan Elaboration
While most commonly associated with N-glycans, this compound structures are also found on O-linked glycans, which are attached to serine or threonine residues of proteins like mucins. Research has identified poly-N-acetyllactosamine chains on core-3 O-linked glycans in human colonic mucins and rat salivary glands that contain multiple internal Neu5Acα2-6Gal epitopes. nih.govnih.gov
The biosynthesis of these structures can be complex. While mammalian ST6Gal-I is a candidate, studies have utilized a recombinant α2-6 sialyltransferase from Photobacterium damsela (Pd2,6ST) for the efficient synthesis of these glycans. nih.govacs.org This bacterial enzyme displays a unique ability to sialylate not only terminal but also internal galactose residues within poly-LacNAc chains, a feature not typically associated with its mammalian counterpart. nih.govnih.gov One proposed biosynthetic mechanism in mammals involves an iterative process of terminal sialylation by ST6Gal-I, followed by further chain extension with LacNAc units. nih.gov These multi-sialylated structures on O-glycans are significant in mucosal biology and pathogen interaction. nih.gov
Formation of Complex Sialylated Structures: Sulfated and Fucosylated Derivatives (e.g., 6-sulfo-sialyl-N-acetyllactosamine)
The this compound structure can serve as a scaffold for further enzymatic modifications, primarily sulfation and fucosylation, leading to the generation of highly complex and functionally important glycan epitopes. oup.comnih.gov
Sulfated Derivatives: Sulfation involves the transfer of a sulfate (B86663) group from a donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the glycan structure. This modification can occur at two different positions on the sialyl-N-acetyllactosamine backbone, creating distinct isomers.
6-sulfo-sialyl-N-acetyllactosamine: In this derivative, the sulfate group is attached to the C-6 position of the N-acetylglucosamine (GlcNAc) residue. The biosynthesis of this structure is a sequential process where the 6-O-sulfation of the GlcNAc residue often occurs before the addition of galactose and subsequent sialylation. oup.comnih.govresearchgate.net The enzymes responsible for this sulfation are N-acetylglucosamine-6-O-sulfotransferases (GlcNAc6STs), such as GlcNAc6ST2 (CHST4) and GlcNAc6ST3 (CHST5), which are crucial for creating these epitopes in tissues like the pleural mesothelium. merckmillipore.comnih.gov
6'-sulfo-sialyl-N-acetyllactosamine: This isomer features a sulfate group on the C-6 position of the galactose (Gal) residue. Its synthesis is catalyzed by specific sulfotransferases, including keratan (B14152107) sulfate Gal-6-sulfotransferase (KSGal6ST) and a distinct enzyme found in rat spleen. researchgate.netnih.gov In contrast to the 6-sulfo isomer, the sulfation of the galactose residue typically happens after the galactose has been sialylated. nih.gov
Fucosylated Derivatives: Fucosylation is the addition of a fucose residue. When 6-sulfo-sialyl-N-acetyllactosamine is fucosylated on the C-3 position of the GlcNAc residue, it forms the critical selectin ligand known as 6-sulfo-sialyl Lewis x. This fucosylation step is generally the final event in the biosynthetic pathway, as the presence of the fucose residue blocks further enzymatic modifications on that part of the glycan. oup.comnih.gov
Table 2: Biosynthesis of Complex Derivatives of this compound
| Precursor Structure | Modifying Enzyme(s) | Modification | Final Structure |
| GlcNAc | N-acetylglucosamine-6-O-sulfotransferase (e.g., CHST4) | Sulfation at GlcNAc C-6 | 6-sulfo-GlcNAc |
| then Galactosylation & Sialylation | β1-4 Galactosyltransferase & α2-3 Sialyltransferase | Glycosylation | 6-sulfo-sialyl-N-acetyllactosamine |
| Sialyl-N-acetyllactosamine | Keratan sulfate Gal-6-sulfotransferase (KSGal6ST) | Sulfation at Gal C-6 | 6'-sulfo-sialyl-N-acetyllactosamine |
| 6-sulfo-sialyl-N-acetyllactosamine | α1-3 Fucosyltransferase | Fucosylation at GlcNAc C-3 | 6-sulfo-sialyl Lewis x |
Biological Roles and Functional Significance of 6 Sialyl N Acetyllactosamine
Immunomodulation and Immune Cell Interactions
6-Sialyl-N-acetyllactosamine is integral to the modulation of the immune system, influencing both innate and adaptive immune responses. Its presence on the surface of cells is a critical factor in maintaining immune balance and preventing excessive inflammation.
The sialic acid component of this compound plays a significant role in modulating immune responses by inhibiting the activation of immune cells. This inhibitory function is crucial for maintaining immune tolerance and preventing harmful inflammatory reactions. The level of sialylation on cell surfaces can change depending on the cell's activation or differentiation state. For instance, resting T cells have high levels of α2,6-sialylated structures, which decrease dramatically upon activation due to the downregulation of the enzyme ST6Gal-I. nih.gov This dynamic regulation of sialylation is a key mechanism for controlling immune cell responses.
Research has also highlighted that modifications to the this compound structure, such as sulfation, can enhance its biological activity. Sulfated versions of this compound can promote interactions with specific receptors involved in immune regulation, suggesting that these modified structures could be harnessed for therapeutic purposes.
Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of receptors primarily expressed on immune cells that recognize sialylated glycans, including this compound. smolecule.compnas.org These interactions are fundamental to maintaining immune homeostasis. smolecule.com
A prominent member of this family is CD22, also known as Siglec-2, which is specifically expressed on B-lymphocytes. smolecule.comnih.gov CD22 is an inhibitory co-receptor of the B-cell receptor (BCR) and its activity is modulated by binding to its ligands, which include the Neu5Acα2–6Galβ1–4GlcNAc sequence found in this compound. nih.gov
Studies have shown that a sulfated form of this compound, specifically α2-6-sialylated 6-sulfo-N-acetyllactosamine, serves as a preferred, high-affinity ligand for human CD22. nih.govresearchgate.net This sulfated determinant is significantly expressed on the majority of normal human peripheral and follicular B-lymphocytes. nih.govresearchgate.net The interaction between CD22 and its ligands is crucial for regulating B-cell activation. When B-cells are activated, the sulfotransferase responsible for creating the high-affinity sulfated ligand is downregulated. researchgate.net This results in B-cells presenting the lower-affinity non-sulfated this compound. researchgate.net
The binding specificities of various Siglecs are presented in the table below:
The expression of CD22 ligands, including this compound, has a significant impact on the fitness of B-lymphocytes and the dynamics of germinal centers. researchgate.net Germinal centers are crucial sites for B-cell expansion, selection, and the maturation of antibody affinity. researchgate.net
During the germinal center reaction, activated B-cells show a reduction in the glycan ligands for CD22. researchgate.net This is partly due to the repression of an enzyme called CMP-Neu5Ac hydroxylase (Cmah), which leads to an increase in the expression of Neu5Ac-containing glycans recognized by the GL7 antibody, a marker for germinal center B-cells. nih.gov This alteration in sialic acid presentation effectively unmasks CD22, influencing B-cell activation and selection within the germinal center. researchgate.netscispace.com
The downregulation of the sulfotransferase that creates the high-affinity sulfated ligand for CD22 on activated B-cells also plays a role in modulating B-cell responses within the germinal center. researchgate.net This dynamic regulation of CD22 ligand expression is essential for proper B-cell function and the generation of effective antibody responses.
Ligand Recognition by Sialic Acid-Binding Immunoglobulin-like Lectins (Siglecs), with Emphasis on CD22/Siglec-2
Cellular Adhesion and Intercellular Communication
The presence of this compound on cell surface glycoproteins and glycolipids can influence general cellular adhesion processes. smolecule.comcymitquimica.com It can act as a ligand for various cell adhesion molecules, thereby mediating the attachment of cells to one another and to the extracellular matrix. This role in adhesion is fundamental to tissue structure and integrity.
A critical role of this compound is in mediating the trafficking of leukocytes and their interactions with the endothelium, the inner lining of blood vessels. smolecule.comresearchgate.net This process is essential for the movement of immune cells from the bloodstream into tissues, particularly during inflammation. smolecule.comoup.com
Research has shown that the sulfated form of this compound is strongly expressed on the endothelial cells of high endothelial venules (HEVs) in secondary lymphoid tissues like lymph nodes and tonsils. nih.govresearchgate.netnih.gov This expression is even stronger than on B-lymphocytes themselves. nih.govresearchgate.net This suggests that the interaction between CD22 on B-cells and its sulfated ligand on HEVs plays a role in the homing and trafficking of B-cells to these lymphoid organs. nih.govresearchgate.netresearchgate.net
The table below summarizes the expression of this compound and its sulfated form in different tissues and their role in leukocyte trafficking.
Contributions to General Cellular Adhesion Processes
Host-Pathogen Interaction Dynamics
The terminal monosaccharide, this compound, which is composed of sialic acid linked to N-acetyllactosamine, plays a crucial role in the intricate dance between host and pathogen. Its presence on the surface of host cells provides a docking point for a variety of pathogens, influencing their ability to infect and cause disease. This section explores the multifaceted roles of this compound in interactions with viruses and bacteria.
Coronavirus Interactions: MERS-CoV and SARS-CoV-2 Spike Protein Binding
The interaction with sialylated glycans is not limited to influenza viruses. Coronaviruses, including Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), also utilize these structures as part of their infection strategy.
Cryo-electron microscopy studies have revealed that the MERS-CoV spike (S) glycoprotein (B1211001) can bind to both α2,3-sialyl-N-acetyllactosamine and this compound. pdbj.orgresearchgate.net This binding occurs in a conserved groove on the S protein and is essential for the attachment of the virus to human airway epithelial cells. pdbj.orgnih.gov While MERS-CoV shows a preference for α2,3-linked receptors due to enhanced interactions, its ability to bind this compound demonstrates a broader receptor repertoire. pdbj.orgrcsb.org
Similarly, the SARS-CoV-2 spike protein has been shown to bind to both α2,3- and this compound. d-nb.infonih.govencyclopedia.pub NMR spectroscopy has confirmed this direct interaction, with the N-terminal domain (NTD) of the spike protein identified as the location of the sialic acid binding site. d-nb.infonih.govencyclopedia.pub This interaction with sialic acids may act as an initial attachment step, increasing the local concentration of the virus on the cell surface and facilitating the subsequent high-affinity binding to its primary receptor, angiotensin-converting enzyme 2 (ACE2). acs.org
Interactive Data Table: Coronavirus Spike Protein Binding to Sialylated Glycans
| Virus | Spike Protein Domain | Binds to this compound? | Primary Receptor | Reference |
|---|---|---|---|---|
| MERS-CoV | S1 | Yes | Dipeptidyl peptidase 4 (DPP4) | pdbj.orgnih.gov |
| SARS-CoV-2 | N-Terminal Domain (NTD) | Yes | Angiotensin-converting enzyme 2 (ACE2) | d-nb.infonih.govencyclopedia.pubacs.org |
Interactions with Other Microbial Pathogens and Their Adhesins (e.g., Salmonella, Escherichia coli, Helicobacter pylori, Vibrio cholerae)
Beyond viruses, this compound and related sialylated structures serve as attachment sites for a range of bacterial pathogens.
Salmonella enterica: The giant adhesin SiiE of Salmonella enterica mediates the initial contact with the apical membrane of host cells. mdpi.com While it primarily recognizes α2-3 linked sialic acid-containing structures, the general requirement of a negatively charged sialic acid for non-specific adherence is a crucial first step for bacterial attachment. mdpi.comjst.go.jp
Escherichia coli: Uropathogenic E. coli expresses the FimH adhesin, which binds to mannosylated glycoproteins. griffith.edu.au While not directly interacting with this compound, the principle of bacterial adhesins recognizing specific host glycan structures is well-established and essential for colonization. nih.gov
Helicobacter pylori: This bacterium, which colonizes the human stomach, possesses adhesins that recognize sialic acids. The SabA adhesin, for example, preferentially binds to N-acetyllactosamine-based structures with a terminal α2,3-linked sialic acid, but shows less affinity for α2,6-linked forms. mdpi.com
Vibrio cholerae: The causative agent of cholera, Vibrio cholerae, utilizes a GlcNAc-binding protein A (GbpA) to attach to the intestinal epithelium. plos.org This adhesin specifically binds to N-acetylglucosamine residues on host cell glycoproteins and glycolipids. plos.org While not a direct interaction with the complete this compound structure, it highlights the importance of the N-acetyllactosamine backbone in pathogen recognition.
Developmental Processes and Tissue-Specific Functions
The expression of this compound is tightly regulated during development and varies across different tissues, reflecting its diverse biological roles. hmdb.ca The enzyme responsible for its synthesis, β-galactoside α2,6-sialyltransferase (ST6Gal.I), exhibits tissue- and stage-specific modulation. hmdb.ca
In epithelial tissues like the liver and gastrointestinal tract, the levels of α2,6-sialylation are generally low under normal conditions. smolecule.com However, its expression can be significantly altered during processes like neoplastic transformation. hmdb.ca In the immune system, this compound is involved in leukocyte-endothelial cell adhesion, a fundamental process for immune cell trafficking and inflammatory responses. smolecule.com Furthermore, sulfated forms of this compound are found in specific tissues, such as the pleural mesothelium, where they are thought to play a role in cell proliferation and differentiation. mdpi.com The dynamic regulation of this compound and related structures underscores their importance in maintaining tissue homeostasis and function.
Broad Distribution and Functional Implications Across Various Tissues and Organs
This compound and its synthesizing enzyme, ST6GAL1, exhibit a wide but regulated distribution across various human tissues, indicating its importance in a range of physiological and pathological processes. hmdb.ca The expression of ST6GAL1 is particularly high in the liver, lymphoid tissues, and at sites of inflammation. uniprot.orgproteinatlas.org
In the immune system , 6'-SLN plays a crucial role in modulating immune responses. It is significantly expressed on the surface of B-lymphocytes. researchgate.net A modified form, 6-sulfo-6'-sialyl-N-acetyllactosamine, acts as a preferred endogenous ligand for CD22 (Siglec-2), an inhibitory co-receptor on B-cells. researchgate.netresearchgate.net This interaction is vital for regulating B-cell activation and maintaining immune homeostasis. The determinant is also found on the endothelial cells of high endothelial venules in secondary lymphoid tissues like lymph nodes and tonsils, suggesting a role in B-cell trafficking. researchgate.netresearchgate.net Furthermore, the sialic acid cap can modulate the function of various immune cells. For instance, α2,6-sialylation can protect T-helper 2 (TH2) cells from galectin-1-induced cell death and regulate macrophage survival and development. nih.govnih.gov
The gastrointestinal tract lining features a dense array of sialic acids, which are present on the cell surface and in secreted glycoproteins. gutnliver.org This sialylation can influence cell adhesion and has been implicated in the progression of colorectal cancer, where overexpression of ST6GAL1 is linked to increased metastasis and poor prognosis. gutnliver.org
In the respiratory tract , α2,6-linked sialic acids are the predominant form found on epithelial cells in the nasal mucosa, pharynx, trachea, and bronchi. nih.gov This distribution is biologically significant as these structures serve as the primary receptors for human influenza A viruses, determining the virus's tropism for the upper respiratory tract. nih.gov
Pathological conditions can also alter the expression of ST6GAL1 and, consequently, the abundance of 6'-SLN. In various cancers, including those of the breast, ovary, and pancreas, elevated levels of ST6GAL1 and α2,6-sialylation are associated with increased cell migration, invasion, and resistance to apoptosis (programmed cell death). nih.govfrontiersin.orggutnliver.org The sialic acid cap can mask or alter the conformation of cell surface receptors like integrins and death receptors (e.g., Fas and TNFR1), thereby affecting cell adhesion, motility, and survival signals. frontiersin.orgnih.govgutnliver.org
| Tissue/System | Key Findings on this compound (or α2,6-sialylation) | Functional Implication | Citation |
|---|---|---|---|
| Immune System (B-lymphocytes, T-cells, Macrophages) | Serves as a ligand for CD22 on B-cells; protects T-cells from apoptosis; regulates macrophage development. | Modulation of immune cell activation, trafficking, and survival. | nih.govresearchgate.netnih.gov |
| Gastrointestinal Tract | Dense expression on the epithelial lining; overexpression in colorectal cancer. | Influences cell adhesion and is implicated in cancer progression and metastasis. | gutnliver.org |
| Respiratory Tract | Predominant sialic acid linkage on upper respiratory epithelial cells. | Acts as a primary receptor for human influenza viruses, determining viral tropism. | nih.gov |
| Cancer Tissues (various) | Upregulated expression of ST6GAL1 and α2,6-sialylation on cancer cells. | Promotes cell migration, invasion, and resistance to apoptosis. | nih.govfrontiersin.orggutnliver.org |
Involvement in Brain Development and Neurite Outgrowth Regulation
Sialic acids, including those in the α2,6-linkage, are abundant in the nervous system and play critical roles in its development and function. jneurosci.orgmdpi.com While both ST6GAL1 and its paralog ST6GAL2 are expressed in brain tissue, ST6GAL1 is known to be important for the N-glycan sialylation in the mouse brain. researchgate.netnih.gov
Research indicates that sialylation is crucial for processes such as neural cell migration, axonal guidance, and synapse formation. mdpi.com The neural cell adhesion molecule (NCAM), a key player in nervous system development, is heavily sialylated, which modulates its adhesive properties and influences neurogenesis and cell migration. mdpi.com Studies in Drosophila have shown that a single sialyltransferase, with homology to mammalian ST6Gal, is essential for nervous system function, suggesting an evolutionarily conserved role for α2,6-sialylation. jneurosci.org
Specifically regarding neurite outgrowth—the process of neurons extending their axons and dendrites—the role of different sialic acid linkages is distinct. One study investigating the effects of soluble sialylated compounds on cultured cerebellar neurons found that while α2,3-linked sialic acid was involved in CD24-mediated neurite outgrowth, the addition of 6'-sialyl-N-acetyllactosamine (α2,6-linked) did not affect the process. nih.gov This suggests a high degree of specificity in the function of different sialyl-glycan structures in the nervous system.
However, other research points to a more direct role for the enzyme ST6GAL1 in neuronal processes. Activation of the cell adhesion molecule L1, which is critical for nervous system development, leads to increased mRNA levels of ST6GAL1. plos.org This upregulation of ST6GAL1, in turn, enhances neurite outgrowth, cell survival, and migration of neurons. plos.org This indicates that L1-mediated signaling modulates cell surface sialylation via ST6GAL1 to influence key neuronal behaviors.
Furthermore, ST6GAL1 has been identified as a factor in brain tumors. In glioblastoma, ST6GAL1 is elevated in brain tumor-initiating cells, and its activity promotes tumor growth and self-renewal capacity. jci.orgnih.gov The enzyme achieves this by sialylating and modulating the levels of key receptors like PDGF Receptor β (PDGFRB), which is a known regulator of brain tumor-initiating cells. jci.orgnih.gov Knockdown of ST6GAL1 in these cells leads to a decrease in their tumorigenic potential. jci.org
| Aspect of Brain Development/Function | Research Finding Related to this compound / ST6GAL1 | Citation |
|---|---|---|
| General Nervous System Function | Sialylation is vital for neural cell migration, axonal guidance, and synapse formation. The Drosophila homolog of ST6Gal is essential for nervous system function. | jneurosci.orgmdpi.com |
| Neurite Outgrowth | Soluble 6'-SLN did not affect CD24-dependent neurite outgrowth in one study, suggesting linkage-specific roles. | nih.gov |
| L1-Mediated Neuronal Processes | Activation of the L1 cell adhesion molecule increases ST6GAL1 expression, which enhances neurite outgrowth, cell survival, and migration. | plos.org |
| Brain Pathology (Glioblastoma) | ST6GAL1 is elevated in brain tumor-initiating cells and promotes their growth and self-renewal by sialylating receptors like PDGFRB. | jci.orgnih.govnih.gov |
Molecular Recognition and Ligand Receptor Interaction Mechanisms
Structural Conformations of 6-Sialyl-N-acetyllactosamine in Solution and Bound States
The three-dimensional shape of 6'-SLN is not static but exists as an equilibrium of different conformations. This dynamic nature is crucial for its ability to adapt and bind to various receptors. The flexibility of its glycosidic linkages and the resulting conformational landscape are key determinants of its biological activity.
Flexibility of Glycosidic Linkages and Torsional Angle Analysis (φ, ψ, ω)
The conformation of 6'-SLN is primarily defined by the rotational freedom around its glycosidic bonds. The key linkages are the α(2→6) bond between N-acetylneuraminic acid (Neu5Ac) and galactose (Gal), and the β(1→4) bond between galactose and N-acetylglucosamine (GlcNAc). The rotation around these bonds is described by a set of torsional angles: φ (phi), ψ (psi), and for the α(2→6) linkage, an additional angle ω (omega).
In solution, NMR spectroscopy and molecular dynamics simulations have shown that 6'-SLN is highly flexible and exists as a mixture of conformers. The α(2→6) linkage, in particular, exhibits significant flexibility, which allows the terminal sialic acid to adopt various orientations relative to the rest of the oligosaccharide. This is in contrast to the more rigid α(2→3) linkage found in its isomer, 3'-Sialyl-N-acetyllactosamine.
The conformational space of the Neu5Ac-α(2-6)-Gal linkage is influenced not only by the φ (C1-C2-O-C6') and ψ (C2-O-C6'-C5') angles but also significantly by the ω (O6'-C5'-C4'-O5') angle of the galactose residue. Studies have identified several low-energy conformations, often referred to by the ω angle rotamer, such as gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). In the free state in solution, the gt conformer is often the most populated.
| State | Linkage | Torsional Angle | Observed Values/Conformations | Method |
|---|---|---|---|---|
| Solution (Free) | Neu5Ac-α(2→6)-Gal | φ/ψ | Equilibrium between multiple conformers | NMR, MD Simulations |
| Solution (Free) | Neu5Ac-α(2→6)-Gal | ω | Equilibrium between gg, gt, and tg rotamers; gt is often most populated | NMR, MD Simulations |
| Bound (to Influenza HA) | Neu5Ac-α(2→6)-Gal | φ/ψ/ω | A specific, often bent, conformation is selected from the solution ensemble | X-ray Crystallography |
| Bound (to Siglec-10) | Neu5Ac-α(2→6)-Gal | ω | Fluctuates between 60° (gt) and 180° (tg), indicating higher flexibility even when bound. The gt conformer provides the best fit. rcsb.org | NMR, Molecular Modeling |
Influence of Conformation on Overall Glycan 3D Structure and Bioactivity
Upon binding to a receptor, a specific conformation of 6'-SLN is often selected from the ensemble of conformations present in solution. This "conformational selection" is a key principle in carbohydrate-protein recognition. For example, when binding to influenza hemagglutinin, 6'-SLN typically adopts a "bent" conformation, which fits into the shallow binding site on the viral protein. This induced fit stabilizes the complex and is crucial for the high-affinity interaction required for viral entry.
The bioactivity of 6'-SLN is therefore not just a property of its chemical composition but is intimately tied to its dynamic conformational landscape. The ability to switch between different shapes allows it to act as a molecular switch in various biological processes, from immune cell trafficking to pathogen recognition.
Specificity of Receptor Binding to this compound
The specific recognition of 6'-SLN by various receptors is a highly orchestrated process involving a network of non-covalent interactions. The geometry and chemical nature of the receptor's binding pocket are exquisitely tuned to complement the shape and charge distribution of the 6'-SLN ligand.
Detailed Structural Analysis of Viral Hemagglutinin-6'-SLN Complexes
Influenza A viruses that infect humans preferentially recognize sialic acids linked to galactose via an α(2→6) linkage, making 6'-SLN a key receptor. X-ray crystallography has provided detailed atomic-level views of how the influenza hemagglutinin (HA) protein binds to 6'-SLN. These studies reveal a conserved binding pocket on the globular head of the HA trimer.
The interaction is characterized by a network of hydrogen bonds and van der Waals contacts. The carboxylate group of the sialic acid forms crucial hydrogen bonds with conserved residues in the binding site. The acetamido group and the glycerol (B35011) side chain of sialic acid also make important contacts. The underlying galactose and N-acetylglucosamine residues contribute to binding affinity and specificity, with residues such as Asp190 and Asp225 in H1 HAs forming hydrogen bonds with the Gal-2 and GlcNAc-3 of the human-like receptor. rcsb.org
Interestingly, changes in the 220-loop of the HA receptor-binding pocket can lead to interactions with human-like receptors that are similar to those seen in pandemic strains. rcsb.orgproteopedia.org For instance, in the H7N2 virus A/New York/107/2003, residues Arg220 and Arg229 are thought to compensate for a deletion in the 220-loop to maintain interactions with receptor analogs like 6'-SLN. rcsb.orgproteopedia.org
| Influenza A Virus Strain (PDB ID) | Key Interacting HA Residues | Interacting Moiety of 6'-SLN | Type of Interaction |
|---|---|---|---|
| H10N7 (A/seal/Germany/1/2014) (6TVF) rcsb.orgproteopedia.org | Tyr98, Trp153, His183, Glu190, Leu226, Gly228 | Sialic Acid, Galactose | Hydrogen bonds, van der Waals contacts |
| H7N2 (A/New York/107/2003) (3M5I) rcsb.orgproteopedia.org | Arg220, Arg229 | Galactose | Hydrogen bonds (compensating for loop deletion) |
| H3N2 (A/Wyoming/3/2003) (6BKR) doi.org | Tyr98, Trp153, His183, Glu190, Leu226, Ser228 | Sialic Acid, Galactose | Hydrogen bonds, van der Waals contacts |
| H3N2 (A/Hong Kong/1/1968 mutant) (5VTW) ebi.ac.uk | Tyr98, Trp153, His183, Glu190, Thr226, Ala228 | Sialic Acid, Galactose | Hydrogen bonds, van der Waals contacts |
Salt Bridge and Hydrophobic Interactions in Siglec Binding
Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of receptors on immune cells that recognize sialylated glycans, including 6'-SLN, and play crucial roles in regulating immune responses. The binding of 6'-SLN to Siglecs is a hallmark example of carbohydrate-protein recognition.
A key and highly conserved feature of Siglec binding is the formation of a salt bridge between the carboxylate group of the sialic acid moiety of 6'-SLN and a conserved arginine residue within the V-set domain of the Siglec. biorxiv.orgresearchgate.net This electrostatic interaction is a primary anchor for the ligand in the binding pocket. For example, in Siglec-10, this canonical interaction is mediated by Arg119. biorxiv.org Interestingly, Siglec-10 possesses a second, non-canonical arginine (Arg127) in its binding site that also interacts with the sialic acid carboxylate group. biorxiv.org
| Siglec | Interaction Type | Key Siglec Residues | Interacting Moiety of 6'-SLN |
|---|---|---|---|
| Siglec-10 | Salt Bridge | Arg119 (canonical), Arg127 (non-canonical) biorxiv.org | Sialic Acid (carboxylate) |
| Siglec-10 | Hydrophobic Interaction | Phe-21 nih.gov | N-acetyl group of Neu5Ac |
| Siglec-10 | Polar Interactions | Tyr-128, Asn-129 nih.gov | Sialic Acid |
| Siglec-8 | Salt Bridge | Conserved Arginine researchgate.net | Sialic Acid (carboxylate) |
| Siglec-8 | Hydrophobic Pocket | Y23, Y27, Y142 acs.org | Substituents on Sialic Acid |
Lectin and Antibody Recognition Selectivity for 6'-SLN
Beyond viral and mammalian receptors, 6'-SLN is also recognized by a variety of other proteins, including plant lectins and antibodies, which often exhibit remarkable selectivity.
Plant lectins are widely used as tools in glycobiology to detect specific carbohydrate structures. Sambucus nigra agglutinin (SNA) is a well-known lectin that shows a strong preference for α(2→6)-linked sialic acids, and therefore binds effectively to 6'-SLN. fishersci.comglycodiag.com In contrast, Maackia amurensis agglutinin (MAA) preferentially binds to α(2→3)-linked sialic acids and thus shows weak or no binding to 6'-SLN. glycomatrix.combio-world.comnih.gov This differential recognition makes these lectins invaluable for distinguishing between sialic acid linkage isomers in research and diagnostics.
Antibodies can also be generated to recognize 6'-SLN with high specificity, although often the immune response is directed towards modified versions of the glycan. For example, the monoclonal antibody MECA-79 recognizes sulfated versions of sialylated N-acetyllactosamine, such as 6-sulfo sialyl Lewis X, but its binding can be influenced by the underlying glycan structure. leinco.comnih.govdoi.orgnih.gov Specifically, MECA-79 recognizes O-glycans containing 6-sulfo N-acetyllactosamine. leinco.com The CL40 antibody, on the other hand, has an absolute requirement for both GlcNAc-6-sulfation and sialylation for binding. researchgate.net The generation of highly specific monoclonal antibodies against the unmodified 6'-SLN structure remains a challenge due to its presence as a self-antigen.
| Receptor | Type | Binding Specificity | Comments |
|---|---|---|---|
| Sambucus nigra agglutinin (SNA) | Plant Lectin | Preferentially binds Neu5Acα(2→6)Gal. fishersci.comglycodiag.com | Widely used to detect human-like influenza virus receptors. |
| Maackia amurensis agglutinin (MAA) | Plant Lectin | Preferentially binds Neu5Acα(2→3)Gal. glycomatrix.combio-world.comnih.gov | Shows weak to no binding for 6'-SLN. Used to detect avian-like influenza virus receptors. |
| MECA-79 | Monoclonal Antibody (Rat IgM) | Binds 6-sulfo N-acetyllactosamine on extended core 1 O-glycans. leinco.comnih.gov | Binding requires GlcNAc-6-sulfation but not necessarily sialylation. leinco.com |
| CL40 | Monoclonal Antibody | Recognizes 6-sulfo sialyl N-acetyllactosamine. researchgate.net | Requires both GlcNAc-6-sulfation and sialylation for binding. researchgate.net |
Computational Approaches in Molecular Recognition: Molecular Dynamics Simulations and Docking Studies
Computational methods are indispensable for elucidating the intricate mechanisms of molecular recognition between the oligosaccharide this compound and its protein receptors. Techniques such as molecular dynamics (MD) simulations and docking studies provide atomic-level insights into the conformational dynamics, binding affinities, and specific interactions that govern these biological events. These approaches are particularly valuable for understanding interactions with viral proteins and host-cell receptors.
Molecular Dynamics (MD) Simulations
MD simulations offer a powerful lens through which to observe the time-dependent behavior of molecular systems, capturing the inherent flexibility and conformational landscape of this compound both in its free state and when bound to a receptor. nih.govresearchgate.net These simulations are crucial for understanding how the molecule's dynamic nature influences its recognition by various proteins.
Research combining Nuclear Magnetic Resonance (NMR) data with MD simulations has revealed that the α2,6-glycosidic linkage imparts significant flexibility to the molecule. In its bound state, such as when interacting with Siglec-10, this compound predominantly adopts a bent gt conformation. nih.gov MD simulations of influenza A(H3N2) hemagglutinin (HA) in complex with a this compound analog have shown that the complex exhibits a rigid structure, which suggests a high affinity for this human-type receptor. researchgate.netmdpi.com These simulations are instrumental in analyzing conformational properties and calculating interaction energies between the ligand and receptor. nih.govresearchgate.netnih.gov For instance, simulations were employed to predict and assess the interactions between the CMP-sialic acid donor, the N-acetyllactosamine acceptor, and the enzyme ST6GAL1, which is responsible for its synthesis. nih.gov
| Receptor/Protein Studied | Key MD Simulation Findings | Organism/Virus Context |
|---|---|---|
| Siglec-10 | The α2,6-sialoglycan primarily assumes a bent gt conformation in both free and bound states, with less extensive contacts in the binding pocket compared to its α2,3-linked counterpart. nih.gov | Human |
| Influenza A(H3N2) Hemagglutinin (HA) | The HA of the 3C.2a1b.2a.2 clade binds to the human α2,6 receptor analog with increased rigidity, suggesting higher affinity and potential for enhanced infectivity. mdpi.com | Influenza A Virus |
| Rat α2,6-Sialyltransferase (ST6GAL1) | Simulations lasting 100 ns were used to evaluate substrate dynamics and the energetics of interactions between the enzyme, the CMP-sialic acid donor, and the N-acetyllactosamine acceptor. nih.gov | Rat |
Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. This method is frequently applied to understand how this compound interacts with the active sites of target proteins, particularly in the context of viral entry.
Docking studies have been instrumental in analyzing the binding of this compound to the hemagglutinin of influenza viruses and the spike glycoprotein (B1211001) of coronaviruses. researchgate.netnih.gov For example, when docked against the influenza hemagglutinin H1 mutant DH1E, this compound showed a binding free energy (ΔG) of -5.66 kcal/mol. mdpi.com In studies related to the COVID-19 pandemic, the interaction between this compound (referred to as 2,6-SLN in these studies) and the N-terminal domain (NTD) of the SARS-CoV-2 spike protein was investigated. nih.govbiorxiv.org These docking experiments identified specific binding pockets and key amino acid residues within the viral protein that are crucial for recognizing the sialoside ligand. nih.gov When a crystal structure of the receptor is not available, an approach known as ensemble docking may be used, which utilizes multiple protein conformations generated from MD simulations to perform the docking calculations. mdpi.com
| Target Protein | Docking Score (ΔG, kcal/mol) | Key Interacting Residues/Features | Organism/Virus Context |
|---|---|---|---|
| Influenza Hemagglutinin H1 Mutant DH1E | -5.66 | Binds to the active site of hemagglutinin. mdpi.com | Influenza A/H1N1 Virus |
| SARS-CoV-2 Spike Glycoprotein NTD | Not explicitly quantified in all studies, but binding was confirmed. | Interacts with a binding pocket involving the β4-β5 loop. nih.gov | SARS-CoV-2 |
| MERS-CoV Spike Glycoprotein NTD | Not explicitly quantified, but used for comparison with SARS-CoV-2. | Binds to the S1A domain. nih.gov | MERS-CoV |
Advanced Synthetic Methodologies for 6 Sialyl N Acetyllactosamine and Derivatives
Enzymatic Synthesis Approaches
Enzymatic synthesis offers a powerful alternative to chemical methods by utilizing the inherent specificity of glycosyltransferases and other enzymes to construct complex carbohydrate structures with high regioselectivity and stereoselectivity. smolecule.com This approach avoids the need for extensive protecting group manipulations common in chemical synthesis, leading to more environmentally friendly and efficient processes. researchgate.netnih.gov
To improve economic feasibility and process efficiency, multi-enzyme one-pot systems have become a cornerstone of modern oligosaccharide synthesis. rsc.org These systems integrate several enzymatic reactions in a single vessel, eliminating the need for isolating intermediates, which saves time, reduces costs, and minimizes product loss. researchgate.net Such cascade reactions are central to the development of production systems for sialylated oligosaccharides. researchgate.net
The synthesis of 6'-SLN requires a sialyltransferase enzyme, which transfers a sialic acid residue from an activated sugar donor, Cytidine (B196190) 5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac). researchgate.net The synthesis of this donor is catalyzed by CMP-sialic acid synthetase (CSS) from Cytidine 5'-triphosphate (CTP) and sialic acid. researchgate.netacs.org However, CTP is an expensive substrate, making its direct use in large-scale synthesis economically prohibitive. mdpi.commdpi.com
To address this, efficient CTP regeneration systems are integrated into the one-pot reaction. acs.org These systems recycle the byproduct Cytidine 5'-monophosphate (CMP) back into CTP. mdpi.com A common and cost-effective method involves a two-enzyme system of CMP kinase (CMK) and polyphosphate kinase (PPK), which uses inexpensive polyphosphate as the phosphate (B84403) donor. mdpi.commdpi.com This regeneration cycle ensures a continuous supply of CTP, drastically reducing the amount of CTP needed and lowering production costs. mdpi.comacs.org In some optimized, large-scale enzymatic syntheses of 6'-SLN, this strategy has led to yields exceeding 95%. nih.govacs.org
Table 1: Key Enzymes in a One-Pot System for 6'-SLN Synthesis with CTP Regeneration
| Enzyme | Abbreviation | Role in Synthesis | Source Organism Example |
| CMP-Sialic Acid Synthetase | CSS | Catalyzes the formation of CMP-Neu5Ac from CTP and Neu5Ac. acs.org | Neisseria meningitidis researchgate.netacs.org |
| α-2,6-Sialyltransferase | ST6Gal / α2,6-ST | Transfers Neu5Ac from CMP-Neu5Ac to the 6-OH position of galactose in LacNAc. acs.org | Photobacterium damselae mdpi.com |
| CMP Kinase | CMK | Phosphorylates the byproduct CMP to CDP as part of the CTP regeneration cycle. mdpi.com | Escherichia coli |
| Polyphosphate Kinase | PPK | Phosphorylates CDP to regenerate CTP, using polyphosphate as the phosphate donor. mdpi.com | Thermus thermophilus researchgate.net |
| Pyrophosphatase | PPA | Hydrolyzes the pyrophosphate (PPi) byproduct to drive the CSS-catalyzed reaction forward. acs.org | Escherichia coli |
An alternative enzymatic approach involves harnessing the transglycosylation activity of certain glycosidases, particularly sialidases (also known as neuraminidases). nih.gov While these enzymes typically catalyze the hydrolysis of sialic acid linkages, under specific reaction conditions, they can be used to form these linkages. nih.govasm.org This method circumvents the need for high-energy nucleotide donors like CMP-Neu5Ac, instead using other sialosides as donors. researchgate.netnih.govtandfonline.com
For the synthesis of 6'-SLN, sialidases that demonstrate a preference for forming α2-6 linkages are employed. For example, sialidases from Vibrio cholerae and Clostridium perfringens preferentially catalyze the formation of sialyl α(2-6)-linkages. acs.org A notable example is a novel exo-α-sialidase from Bacteroides fragilis, which exhibits excellent transglycosylation activity and strict α2-6 regioselectivity. asm.org Using sialic acid dimers or oligomers as the donor and lactose (B1674315) as the acceptor, this enzyme can produce 6'-sialyllactose (B25220) at a conversion ratio above 20% under optimized conditions (pH 6.5, 50°C, 10 min). asm.org This provides a promising alternative to methods relying on sialyltransferases. asm.org
For industrial applications, the reusability of enzymes is a critical factor in reducing production costs. sci-hub.se Immobilizing enzymes on solid supports allows for their easy recovery from the reaction mixture and subsequent reuse over multiple cycles. researchgate.netsci-hub.se
Various materials have been explored for enzyme immobilization in 6'-SLN synthesis. In one strategy, CMP-sialic acid synthase and α-2,6-sialyltransferase were co-immobilized into a hierarchically porous metal-organic framework (HP-MIL-53). nih.gov This system showed high enzyme loading capacity and enhanced stability, maintaining over 80% of its yield after 13 cycles of use. nih.gov Another approach involves immobilizing enzymes on magnetic nanoparticles (MNPs). acs.org A one-pot system using sialyltransferase and CSS immobilized on MNPs was developed for the synthesis of a sialyl-lactose derivative. The immobilized enzymes could be reused ten times while retaining 50% of their activity, demonstrating the potential for large-scale reactions with acceptable yields. acs.org Such immobilized systems are attractive for creating continuous enzymatic processes, which can further enhance productivity and reduce costs.
Table 2: Comparison of Immobilized Enzyme Systems for Sialoside Synthesis
| Immobilization Support | Enzymes Immobilized | Key Performance Metric | Reference |
| Hierarchically Porous MIL-53 (HP-MIL-53) | CMP-sialic acid synthase & α-2,6-sialyltransferase | Yield remained >80% after 13 cycles. nih.gov | nih.gov |
| Magnetic Nanoparticles (MNPs) | Sialyltransferase (PmST1) & CSS | Retained 50% activity after 10 reuses. acs.org | acs.org |
| Epoxy-activated supports | α-2,6-sialyltransferase (ST6Gal1) | Enabled reuse over 10 cycles, reducing costs by 40%. |
In Situ Production of Precursor Substrates (e.g., N-acetyllactosamine)
Exploitation of Transglycosylation Activities of Glycosidases and Sialidases
Chemoenzymatic Synthesis Strategies Combining Chemical and Enzymatic Steps
Chemoenzymatic synthesis combines the flexibility of chemical methods with the high selectivity of enzymatic reactions. researchgate.net This hybrid approach is particularly powerful for creating complex or modified derivatives of 6'-SLN that may be inaccessible through purely enzymatic routes. researchgate.netscispace.com The strategy typically involves the chemical synthesis of a core structure or a modified precursor, which is then subjected to one or more enzymatic transformations. mdpi.com
One application of this strategy is the synthesis of labeled oligosaccharides for use in diagnostics and biochemical assays. For example, biotin-tagged 6'-SLN has been prepared by first chemically synthesizing a biotinylated N-acetylglucosamine derivative. mdpi.com This chemically synthesized acceptor was then elongated in sequential one-pot multi-enzyme (OPME) modules, including galactosylation and sialylation steps, to yield the final biotinylated product with high efficiency (~95% yield in solution). mdpi.com
This approach is also invaluable for synthesizing structurally complex analogues, such as O-sulfated sialyl Lewis x antigens, which are derivatives of sialylated lactosamine structures. scispace.com In these syntheses, simpler sulfated monosaccharide derivatives are first produced chemically. These are then built upon using sequential one-pot enzymatic reactions to add galactose and fucose, followed by a final, highly specific enzymatic sialylation step to yield the complex target molecule. scispace.com This modular chemoenzymatic approach allows for the systematic synthesis of a wide range of biologically important but otherwise difficult-to-obtain glycans. rsc.orgscispace.com
Chemical Synthesis Methods for Academic Research and Derivatization
Chemical synthesis provides a powerful alternative to enzymatic methods for producing 6-Sialyl-N-acetyllactosamine and its derivatives, offering access to quantities and molecular variations that may be difficult to obtain from natural sources or enzymatic pathways. sinica.edu.tw The chemical addition of sialic acid is widely regarded as one of the most challenging tasks in glycosidic bond formation due to issues of low reactivity of the anomeric center, challenging stereocontrol, and the propensity for elimination side reactions. sinica.edu.tw
The precise control of regioselectivity (which hydroxyl group reacts) and stereoselectivity (the orientation of the new bond, α or β) is paramount in oligosaccharide synthesis. The Koenigs-Knorr reaction, one of the oldest and most fundamental glycosylation methods, has been adapted for the synthesis of sialosides, including the α2-6 linkage found in this compound. sinica.edu.twwikipedia.org
The reaction involves the coupling of a glycosyl halide (the donor) with an alcohol (the acceptor) in the presence of a promoter, typically a heavy metal salt. wikipedia.org For the synthesis of this compound, a sialic acid derivative acts as the donor and an N-acetyllactosamine derivative serves as the acceptor. Historically, using per-acetylated 2-halo-N-acetylneuraminic acid donors often resulted in low yields and poor α-selectivity. sinica.edu.tw However, refined strategies have improved outcomes.
A successful approach relies on a carefully designed acceptor molecule where only the target hydroxyl group is available for reaction. To achieve the specific 6'-linkage, a lactosamine acceptor with its 4'- and 6'-hydroxyl groups exposed (a galacto-4,6-diol) can be used, ensuring high regioselectivity for the 6'-position. researchgate.net The stereochemical outcome is influenced by factors like the promoter, solvent, and the presence of neighboring groups. The use of silver carbonate (Ag₂CO₃) as a promoter has been shown to facilitate the α2-6 sialylation of such diol acceptors effectively. researchgate.net The presence of an acyl group (like an acetate) at C2 of the glycosyl donor can provide "anchimeric assistance," helping to direct the formation of the desired 1,2-trans glycosidic linkage. wikipedia.org
| Component | Example/Description | Role in Synthesis |
| Glycosyl Donor | Peracetylated methyl ester sialyl chloride | The activated sialic acid molecule that provides the sialyl group. sinica.edu.tw |
| Glycosyl Acceptor | Lactosamine derivative with a 4',6'-diol | The molecule to which sialic acid is attached; strategic use of protecting groups exposes only the target 6'-OH group, ensuring regioselectivity. researchgate.net |
| Promoter | Silver Carbonate (Ag₂CO₃), Silver Triflate (AgOTf) | Activates the glycosyl donor by assisting the departure of the halide leaving group, facilitating the formation of the glycosidic bond. wikipedia.orgresearchgate.net |
| Protecting Groups | Acetyl (Ac), Benzyl (Bn) | Temporarily block reactive hydroxyl groups on both donor and acceptor to prevent side reactions and direct the glycosylation to the desired position. wikipedia.org |
| Desired Linkage | α2-6 | The specific stereochemical and positional linkage between sialic acid and the galactose residue of N-acetyllactosamine. sinica.edu.tw |
For applications in diagnostics, high-throughput screening, and functional studies, this compound is often derivatized with a tag or a linker. mdpi.comucsd.edu A "spacer arm" is a chemical chain introduced at the reducing end of the sugar, which physically separates the carbohydrate ligand from a surface or a carrier molecule, minimizing steric hindrance and improving its ability to participate in binding events. nih.gov Biotin (B1667282) is a common tag attached to this spacer, leveraging its high-affinity interaction with avidin (B1170675) or streptavidin for immobilization and detection. mdpi.comucsd.edu
The synthesis of these derivatives often employs a chemoenzymatic strategy. This popular approach begins with the chemical synthesis of a modified monosaccharide acceptor containing a spacer arm, which is then elongated and sialylated using specific glycosyltransferases. mdpi.comucsd.edu For example, N-acetylglucosamine can be chemically modified to include a linker terminating in a biotin molecule. researchgate.net This biotinylated GlcNAc then serves as the substrate for a β1,4-galactosyltransferase to produce biotinylated N-acetyllactosamine, which is subsequently sialylated by an α2,6-sialyltransferase to yield the final target molecule. mdpi.comucsd.edu
Other functional groups can be incorporated into the spacer arm to allow for different types of conjugation. For instance, a terminal amine group (e.g., from a 3-aminopropyl spacer) can be used for amide bond formation with proteins or activated surfaces. researchgate.net More advanced spacers feature terminal alkyne or azide (B81097) groups, making them suitable for "click chemistry," a highly efficient and specific conjugation method. nih.gov
| Derivative Type | Spacer Structure Example | Terminal Functional Group | Primary Application |
| Biotinylated | -(CH₂)n-NH-CO-(CH₂)₄-Biotin | Biotin | Immobilization on avidin/streptavidin-coated surfaces for affinity assays, biosensors, and high-throughput screening. mdpi.comucsd.edu |
| Amino-functionalized | -O-(CH₂)₃-NH₂ (3-aminopropyl) | Amine (-NH₂) | Covalent conjugation to carboxyl groups on proteins (e.g., BSA) or surfaces via amide bond formation. researchgate.net |
| Click Chemistry-ready | -O-(CH₂)₂-N₃ (2-azidoethyl) | Azide (-N₃) | Covalent ligation to alkyne-modified molecules or surfaces via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov |
| Click Chemistry-ready | -O-CH₂CH₂CH₂NH-CO-CH₂CH₂C≡CH | Alkyne (-C≡CH) | Covalent ligation to azide-modified molecules or surfaces via CuAAC. nih.gov |
Analytical and Structural Characterization Techniques for 6 Sialyl N Acetyllactosamine
Mass Spectrometry (MS) Applications in Glycan Analysis
Mass spectrometry is a cornerstone in the analysis of oligosaccharides like 6'-SLN, offering high sensitivity and detailed structural information.
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) for Intact Oligosaccharide Analysis
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques that allow for the analysis of intact, non-volatile biomolecules like 6'-SLN. ESI-MS is particularly useful for analyzing samples in solution and can be readily coupled with liquid chromatography for complex mixture analysis. researchgate.netresearchgate.net MALDI-MS, on the other hand, is well-suited for high-throughput analysis and can be used to analyze permethylated derivatives of oligosaccharides, which enhances sensitivity and provides more stable ions. nih.govcaldic.com Both techniques can accurately determine the molecular weight of 6'-SLN, which has a molecular formula of C₂₅H₄₂N₂O₁₉ and a molecular weight of 674.60 g/mol . dextrauk.comnih.gov
Tandem Mass Spectrometry (MS/MS) for Linkage Isomer Differentiation and Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) is indispensable for distinguishing between linkage isomers, such as 6'-SLN (α2-6 linkage) and its counterpart, 3'-Sialyl-N-acetyllactosamine (3'-SLN, α2-3 linkage). acs.org Collision-induced dissociation (CID) is a common fragmentation method used in MS (B15284909)/MS. rsc.org The fragmentation patterns of these isomers are distinct, providing a reliable method for their differentiation.
For instance, in the MS/MS spectrum of 6'-SLN, a characteristic fragment ion at m/z 306, corresponding to 0,4A₂-CO₂, is observed, which is specific to the 2-6 linkage. researchgate.net This fragment is absent in the spectrum of the 2-3 linked isomer. researchgate.net Another study found that the 2,4A₃ cross-ring fragment is highly abundant in the MS/MS spectra of [M+2X-H]⁺ (where X=Li, Na, or K) species of α2,6-NeuAc glycans, while the (2,4A₃-H₂O) fragment is characteristic of the α2,3-NeuAc linkage. nist.govresearchgate.net These specific fragmentation patterns are crucial for the unambiguous identification of the sialic acid linkage. nist.govresearchgate.net
Ion mobility spectrometry (IMS) coupled with MS can also separate sialic acid linkage isomers. The arrival time distributions (ATD) of the [M − H₂O + H]⁺ fragment (m/z 657.24) of 3'-SLN and 6'-SLN show distinct separation, with 6'-SLN exhibiting a clear peak at approximately 6 ms and 3'-SLN showing a major peak around 6.4 ms. nih.gov
Table 1: Characteristic MS/MS Fragments for Differentiating 6'-SLN and 3'-SLN
| Linkage Isomer | Precursor Ion Type | Characteristic Fragment Ion(s) | Reference(s) |
|---|---|---|---|
| 6'-Sialyl-N-acetyllactosamine (6'-SLN) | Native | 0,4A₂-CO₂ (m/z 306) | researchgate.net |
| [M+2X-H]⁺ (X=Li, Na, K) | 2,4A₃ | nist.govresearchgate.net |
| 3'-Sialyl-N-acetyllactosamine (3'-SLN) | [M+2X-H]⁺ (X=Li, Na, K) | 2,4A₃-H₂O | nist.govresearchgate.net |
Metal-Ligand Derivatization Strategies for Sialic Acid Linkage Determination by MS
To enhance the stability of the labile sialic acid linkage during MS analysis and to improve the differentiation of linkage isomers, metal-ligand derivatization strategies have been developed. nih.gov Derivatizing sialylated oligosaccharides with a diethylenetriamine (B155796) ligand and a transition metal ion such as Co(II), Ni(II), Cu(II), or Zn(II) can suppress the loss of sialic acid during collision-induced dissociation. nih.gov This stabilization allows for the acquisition of more informative tandem mass spectra, leading to a clearer differentiation of the sialic acid linkage. nih.gov The rationale behind this is that the doubly charged metal ion facilitates deprotonation of the sialic acid, and the flexibility of the linkage influences its ability to coordinate with the metal center. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information about the structure, conformation, and dynamics of molecules like 6'-SLN in solution.
Application of 1D and 2D NMR for Glycan Structure and Dynamics
One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the complete structural assignment of 6'-SLN. 1D ¹H NMR spectra provide initial information on the number and type of sugar residues present. unimi.itjst.go.jp 2D NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons within and between the monosaccharide units, confirming the sequence and linkage positions. acs.org For instance, the linkage between the sialic acid and galactose residues in 6'-SLN can be definitively established by observing a cross-peak between the anomeric proton of sialic acid and C6 of the galactose in an HMBC spectrum. The absence of inter-residual NOEs (Nuclear Overhauser Effects) may indicate that a preferred bound conformation is not present. unimi.it
Saturation Transfer Difference (STD) NMR for Ligand-Protein Interaction Mapping
Saturation Transfer Difference (STD) NMR is a valuable technique for studying the binding of ligands, such as 6'-SLN, to protein receptors. uea.ac.uk This method allows for the identification of the specific protons on the ligand that are in close contact with the protein in the bound state, effectively mapping the binding epitope. nih.gov
In studies of the interaction between 6'-SLN and proteins like the SARS-CoV-2 spike glycoprotein (B1211001) or Siglec-10, STD-NMR experiments have revealed which parts of the 6'-SLN molecule are most involved in binding. nih.govnih.govd-nb.info For example, when binding to Siglec-10, the N-acetyl group of the sialic acid residue shows the strongest STD signal, indicating it is a primary contact point. nih.gov Protons H-6 and H-7 of the sialic acid also show significant saturation transfer, while the N-acetylglucosamine residue appears to be less involved in the interaction. nih.gov
Table 2: Key Protons of 6'-SLN Involved in Protein Binding as Determined by STD-NMR
| Protein | Key Interacting Protons on 6'-SLN | Observation | Reference(s) |
|---|---|---|---|
| Siglec-10 | N-acetyl group of Neu5Ac | Strongest STD signal | nih.gov |
| H-6 and H-7 of Neu5Ac | High STD effects | nih.gov | |
| Galactose moiety | Weaker magnetization transfer | nih.gov | |
| N-acetylglucosamine moiety | No significant STD enhancements | nih.gov |
| SARS-CoV-2 Spike Glycoprotein | Sialic acid and Galactose moieties | Direct interaction demonstrated by STD-¹H,¹³C-HSQC NMR | nih.govd-nb.info |
Advanced Chromatography Techniques for Separation and Detection
Advanced chromatographic techniques are indispensable for the precise separation and sensitive detection of 6'-SLN, often in complex biological mixtures. These methods overcome the challenges posed by the compound's polarity and the presence of structurally similar isomers.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the quantitative analysis of underivatized carbohydrates like 6'-SLN. researchgate.netcreative-biolabs.com This method leverages the weakly acidic nature of carbohydrates, which become oxyanions at high pH, allowing for their separation on a strong anion-exchange stationary phase. chromatographytoday.com The separated analytes are then detected with high sensitivity by PAD, which involves a repeating sequence of potentials for detection, cleaning, and equilibration of the electrode surface. creative-biolabs.com
HPAEC-PAD offers several advantages, including high-resolution separation and sensitive detection without the need for derivatization. researchgate.netcreative-biolabs.com It can effectively separate sialylated oligosaccharides based on the number of sialic acid residues and the linkage type. nih.gov For instance, oligosaccharides with α(2,6)-linked sialic acid tend to have shorter retention times compared to their α(2,3)-linked counterparts. nih.gov The technique has been successfully applied to quantify sialylated oligosaccharides in various matrices, including bovine fetuin and milk. nih.govresearchgate.net Studies have shown that HPAEC-PAD can be used to determine the relative proportions of different classes of sialylated oligosaccharides. nih.gov
Key Parameters in HPAEC-PAD Analysis of Sialylated Oligosaccharides:
| Parameter | Description | Finding |
| pH | The pH of the mobile phase influences the charge of the oligosaccharides. | At alkaline pH, the neutral portion of the oligosaccharides contributes to enhanced resolution due to oxyanion formation. nih.gov |
| Sialic Acid Linkage | The type of linkage (e.g., α(2,3) vs. α(2,6)) affects retention time. | Oligosaccharides with α(2,6)-linked sialic acid exhibit reduced retention times compared to those with α(2,3) linkages. nih.gov |
| Electrochemical Response | The detector response can be influenced by the structure of the oligosaccharide. | The relative molar electrochemical responses for di-, tri-, tetra-, and pentasialylated oligosaccharides have been found to be similar. nih.gov |
The coupling of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) provides a robust platform for the separation, identification, and quantification of 6'-SLN and its isomers. nih.govnih.gov This combination brings together the separation power of HPLC with the high sensitivity and specificity of MS detection. Various HPLC modes, such as hydrophilic interaction liquid chromatography (HILIC) and graphitized carbon chromatography, have been effectively used for the separation of sialylated oligosaccharides. nih.govnih.govub.edu
HILIC is particularly well-suited for separating polar compounds like glycans. nih.gov When coupled with MS, HILIC can differentiate between sialic acid linkage isomers. nih.gov Graphitized carbon columns have also demonstrated excellent capabilities in separating 3'- and 6'-sialyllactose (B25220) isomers. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) further enhances the analytical power by providing structural information through fragmentation analysis. researchgate.net This allows for the confident identification of isomers based on their characteristic fragment ions. researchgate.net Validated HPLC-MS/MS methods have been developed for the quantitative analysis of sialyllactoses in various biological samples, including human milk and animal tissues. nih.govnih.gov
Common HPLC-MS Configurations for 6'-SLN Analysis:
| HPLC Column Type | Mobile Phase Components | Detection Mode | Application |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Acetonitrile, Ammonium Acetate/Formate | MS/MS | Separation and quantification of 3'-SL and 6'-SL in minipig tissues. nih.gov |
| Graphitized Carbon | Acetonitrile, Formic Acid | MS/MS | Separation and quantification of sialyllactoses in human milk. nih.gov |
Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. ub.edunih.gov When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, enabling the differentiation of isomeric glycans that are indistinguishable by MS alone. nih.govacs.orgx-mol.com This is particularly valuable for distinguishing between α2,3- and α2,6-sialylated glycan isomers like 3'-SLN and 6'-SLN. nih.govacs.org
Different types of IMS, such as traveling-wave ion mobility spectrometry (TWIMS) and differential mobility spectrometry (DMS), have been successfully employed for this purpose. nih.gov In DMS, the addition of chemical modifiers like methanol (B129727) to the drift gas can enhance the separation of sialic acid linkage isomers. acs.orgsciex.com The separation is based on differences in the ion's trajectory in a high-frequency asymmetric electric field, with the compensation voltage (CV) being a key parameter for distinguishing isomers. nih.govsciex.com Studies have consistently shown that the α2,3-sialylated isomer can be effectively separated from the α2,6 form. nih.govacs.orgsciex.com A fragment-based IM-MS approach has also been developed, where the fragmentation of sialylated glycans generates characteristic trisaccharide fragments whose arrival time distributions can be used to identify and quantify the original linkage isomers. nih.gov
Key Findings from IMS Studies on Sialylated Glycan Isomers:
| IMS Technique | Key Finding |
| Differential Mobility Spectrometry (DMS) | Addition of methanol as a chemical modifier enables the separation of α2,3 and α2,6 sialylated isomers. acs.orgsciex.com |
| Traveling-Wave Ion Mobility Spectrometry (TWIMS) | Can differentiate small isomeric glycans, with partial separation for larger species. nih.gov |
| Fragment-based IM-MS | The arrival time distribution of a characteristic B3 trisaccharide fragment allows for the unambiguous identification and quantification of α2,3- and α2,6-sialic acid linkages. nih.gov |
High Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Coupling
Glycan Microarray Technology for High-Throughput Receptor Binding Profiling
Glycan microarray technology is a high-throughput platform used to investigate the binding specificities of carbohydrate-binding proteins, such as lectins and viral hemagglutinins, to a large number of different glycans simultaneously. nih.gov These microarrays consist of a library of structurally defined glycans, including 6'-SLN, covalently attached to a solid surface, typically a glass slide. nih.gov
This technology has been instrumental in understanding the receptor specificity of influenza viruses, which often show a preference for either α2,3- or α2,6-linked sialic acids. nih.gov For example, human influenza viruses generally prefer to bind to receptors containing α2,6-linked sialic acids, such as 6'-SLN. nih.gov Glycan microarrays have been used to demonstrate the binding preferences of various influenza virus hemagglutinins, revealing subtle differences in their specificities. nih.gov The data generated from these arrays can show that while a virus may have a strong preference for one linkage type, it might also exhibit weak binding to a range of other sialosides. nih.gov The Consortium for Functional Glycomics (CFG) has developed extensive glycan microarrays that include a wide variety of sialylated structures, which are valuable resources for such studies. nih.govfrontiersin.org
Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structures of 6'-SLN-Protein Complexes
Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the high-resolution three-dimensional structures of biological macromolecules and their complexes in a near-native state. nih.govnih.gov This method is particularly advantageous for studying large and flexible protein complexes, including those involving protein-glycan interactions. nih.govucl.ac.uk
In the context of 6'-SLN, cryo-EM can provide detailed structural insights into how this glycan is recognized by viral proteins and other receptors. ncbs.res.in By visualizing the interactions at an atomic or near-atomic level, researchers can understand the molecular basis of binding specificity. Cryo-EM has been used to determine the structures of viral spike proteins in complex with their glycan receptors, revealing the precise orientation and contacts between the glycan and the protein's binding site. pnas.org For instance, cryo-EM studies of influenza hemagglutinin in complex with a human receptor analog like 6'-SLN have provided critical information on receptor binding. ncbs.res.in Furthermore, advances in cryo-EM have made it possible to visualize the glycans themselves on the surface of glycoproteins, offering a more complete picture of the glycosylated protein. nih.govpnas.orgpnas.org
Mechanistic Insights into 6 Sialyl N Acetyllactosamine in Disease Pathogenesis
Molecular Mechanisms in Cancer Progression and Metastasis
The aberrant glycosylation of cell surface proteins is a well-established hallmark of cancer, with changes in sialylation being particularly prominent. The increased presence of α2,6-linked sialic acids, forming structures like 6-sialyl-N-acetyllactosamine (6'-SLN), is a common feature in many malignancies and is orchestrated by specific enzymes. This alteration in the glycan landscape has profound effects on tumor biology, influencing cancer progression and the metastatic cascade.
Upregulation of ST6GAL1 and Sialyl-α2,6-lactosaminyl Structures in Specific Malignancies (e.g., colon cancer, prostate cancer)
The enzyme primarily responsible for the synthesis of 6'-SLN is β-galactoside α2,6-sialyltransferase 1 (ST6GAL1). hmdb.ca This enzyme catalyzes the transfer of sialic acid to terminal galactose residues of N-glycans. hmdb.caspandidos-publications.com Numerous studies have documented the upregulation of ST6GAL1 in various cancers, leading to an abundance of sialyl-α2,6-lactosaminyl structures on the tumor cell surface. spandidos-publications.comfrontiersin.org
In colon cancer , ST6GAL1 is significantly upregulated in tumor tissues compared to matched normal tissues. researchgate.netnih.govsemanticscholar.org This increased expression has been observed to correlate with tumor metastasis and a poorer prognosis for patients. researchgate.net The upregulation of ST6GAL1 leads to the increased synthesis of sialylated structures, which can be detected on the surface of metastatic colon cancer cells. researchgate.net
Similarly, in prostate cancer , ST6GAL1 is overexpressed in tumor tissue. whiterose.ac.uknih.gov Research has shown that ST6GAL1 protein levels are significantly higher in men with prostate cancer compared to those with benign prostatic hyperplasia (BPH). whiterose.ac.uk Furthermore, elevated levels of ST6GAL1 are also found in the blood of prostate cancer patients. whiterose.ac.uk This upregulation is associated with more aggressive tumor grades and an increased presence of larger, branched α2,6-sialylated N-glycans specific to the tumor tissue. spandidos-publications.comwhiterose.ac.uk Studies have also noted an increase in ST6GAL1 and α2,6-sialylation in enzalutamide-resistant prostate cancer cells. researchgate.net
| Malignancy | Key Findings on ST6GAL1 and α2,6-Sialylation | References |
| Colon Cancer | ST6GAL1 is significantly upregulated in tumor tissues. | researchgate.netnih.govsemanticscholar.org |
| Expression correlates with metastasis and poor patient survival. | researchgate.net | |
| Sialylated saccharides are expressed on most metastatic CRC cells. | researchgate.net | |
| Prostate Cancer | ST6GAL1 is upregulated in tumor tissue compared to normal tissue. | whiterose.ac.uknih.gov |
| ST6GAL1 protein levels are 2.8 to 3.5-fold higher in the plasma of patients. | whiterose.ac.uk | |
| Upregulation correlates with higher Gleason scores and poor survival. | nih.gov | |
| Increased levels are seen in enzalutamide-resistant cells. | researchgate.net |
Complex Regulatory Roles of ST6GAL1 Expression in Tumor Biology
The upregulation of ST6GAL1 in cancer is a multifaceted process, involving genetic, epigenetic, transcriptional, and post-translational mechanisms. nih.govnih.gov These regulatory complexities contribute to the diverse roles of ST6GAL1 in tumor biology.
ST6GAL1 expression can be influenced by oncogenic signaling pathways. For instance, the activation of the PI3K/Akt pathway, a central signaling cascade in cancer, can be promoted by ST6GAL1. spandidos-publications.com In prostate cancer cells, ST6GAL1 knockdown leads to decreased levels of signaling molecules in the PI3K/Akt/GSK-3β/β-catenin pathway. spandidos-publications.comnih.gov This suggests a feedback loop where ST6GAL1 not only is regulated by but also sustains pro-tumorigenic signaling.
Furthermore, ST6GAL1 plays a role in protecting tumor cells from various cellular stresses. It has been implicated in conferring resistance to chemotherapy, radiation, and apoptosis induced by death receptor ligands. nih.gov In colon cancer, for example, ST6GAL1-mediated sialylation of the Fas death receptor can inhibit its function, thereby protecting cancer cells from apoptosis. spandidos-publications.comfrontiersin.org The enzyme has also been shown to protect tumor cells from hypoxic stress by enhancing the expression of hypoxia-inducible factor-1α (HIF-1α). frontiersin.org
The regulation of ST6GAL1 is also tied to the acquisition of cancer stem cell (CSC)-like characteristics. nih.govfrontiersin.org Elevated ST6GAL1 expression has been linked to increased CSC surface markers and the upregulation of transcription factors associated with stemness. researchgate.net
Direct Contribution to Tumor Cell Invasiveness and Metastatic Potential
The increased presence of this compound and other α2,6-sialylated structures on the surface of cancer cells, driven by ST6GAL1, directly contributes to their invasive and metastatic capabilities. spandidos-publications.comresearchgate.net This is achieved through several interconnected mechanisms.
Hypersialylation can modulate cell adhesion properties. nih.gov In some contexts, it can decrease cell-cell adhesion, facilitating the detachment of tumor cells from the primary mass. nih.gov Conversely, it can enhance the adhesion of cancer cells to components of the extracellular matrix (ECM), such as collagen, by modifying integrin receptors. nih.govoup.com The sialylation of β1 integrins by ST6GAL1 is a key event that promotes cell motility and invasion. nih.govnih.gov
Furthermore, the sialic acid cap can mask underlying carbohydrate structures, preventing their recognition by endogenous lectins like galectins. frontiersin.org This "sialic acid masking" can help tumor cells evade immune surveillance and galectin-mediated apoptosis. frontiersin.org
The process of epithelial-to-mesenchymal transition (EMT), a critical step in metastasis, is also influenced by ST6GAL1. nih.gov The enzyme's activity has been shown to promote EMT in various cancer cell lines, partly through its impact on PI3K/Akt signaling. frontiersin.org
In vivo studies have corroborated these findings, demonstrating that elevated ST6GAL1 expression is associated with increased lymphovascular invasion, deep stromal invasion, and distant metastasis. spandidos-publications.com Conversely, the knockdown of ST6GAL1 can inhibit the proliferation, migration, and invasion of aggressive cancer cells. nih.govnih.gov
Specific Glycan-Mediated Mechanisms in Viral Infections
The interaction between viral pathogens and host cell surface glycans is a critical determinant of infection. This compound (6'-SLN) plays a pivotal role as a receptor for certain viruses, particularly influenza viruses, influencing host adaptation, tissue specificity, and immune evasion.
Molecular Basis of Host Adaptation and Serum Resistance in Influenza Virus (e.g., H3N2)
Influenza A viruses initiate infection by binding to sialic acid-containing receptors on the surface of host cells. nih.gov The linkage of the terminal sialic acid to the underlying galactose residue is a key factor in host specificity. Avian influenza viruses typically prefer α2,3-linked sialic acids, whereas human influenza viruses preferentially bind to α2,6-linked sialic acids, such as those found in 6'-SLN. nih.govasm.org
For an avian influenza virus to adapt to a human host, its hemagglutinin (HA) protein must acquire mutations that switch its binding preference from α2,3- to α2,6-sialylated glycans. nih.gov Human H3N2 viruses, for example, have evolved to bind with high affinity to 6'-SLN. nih.govdovepress.com This adaptation allows the virus to efficiently recognize and infect cells in the human upper respiratory tract where α2,6-linked sialic acids are abundant. nih.gov
Furthermore, 6'-SLN is implicated in the development of serum resistance in H3N2 viruses. nih.govnih.gov Serum contains inhibitory glycoproteins that can neutralize the virus. asm.org Viruses can become resistant to these inhibitors by acquiring mutations in their HA that reduce their affinity for these serum glycoproteins. nih.govnih.gov For instance, H3N2 variants resistant to pig serum show a significantly decreased affinity for 6'-SLN, which is a major component of the inhibitory sialylglycoproteins in that serum. nih.govnih.gov This reduced binding affinity, often correlated with specific amino acid substitutions in the HA protein, allows the virus to evade neutralization and persist in the host. nih.govnih.gov
Detailed Interactions of 6'-SLN with Viral Spike Proteins as a Determinant of Cell Tropism
The specific molecular interactions between 6'-SLN and the viral HA spike protein are crucial for determining which cells a virus can infect (cell tropism). The HA protein of human-adapted influenza viruses has a receptor-binding site (RBS) that is structurally complementary to the shape of 6'-SLN. rcsb.org
X-ray crystallography studies have provided detailed views of the HA from an H3N2 virus in complex with 6'-SLN, revealing the precise atomic contacts that mediate this high-affinity interaction. rcsb.org This structural compatibility ensures that the virus binds effectively to human respiratory epithelial cells.
Exploration of 6'-SLN and Derivatives as Potential Antiviral Targets and Inhibitors
The trisaccharide this compound (6'-SLN) plays a critical role in the entry of certain viruses into host cells, making it a significant target for antiviral drug development. Human-adapted influenza strains, for instance, initiate cell entry via their haemagglutinin protein binding to 6'-SLN, which is the predominant sialic-acid-containing sequence on the human tracheal epithelium. nih.gov This interaction makes 6'-SLN a primary binding site for human influenza A and B viruses. nih.gov Consequently, inhibiting this binding process is a key strategy for developing entry inhibitors for these sialic-acid-targeting viruses. nih.gov
Researchers are exploring several approaches to leverage this understanding for antiviral therapies. One strategy involves using 6'-SLN mimics as decoy receptors. These molecules are designed to bind to the virus's receptor-binding domain, thus preventing the virus from attaching to the host cell's sialic acid receptors. nih.gov
Another promising avenue is the development of derivatives of 6'-SLN. For example, a 6'-SLN-modified β-cyclodextrin (CD-6'SLN) has shown potential as an anti-influenza drug. nih.gov This compound not only mimics the natural receptor but also appears to irreversibly deactivate virions by interacting with the viral envelope protein hemagglutinin (HA). nih.govresearchgate.net This interaction leads to the disruption of the viral envelope, a virucidal effect that prevents the virus from attaching to host cells. researchgate.netresearchgate.net Studies have confirmed that CD-6'SLN inhibits the influenza virus through an extracellular mechanism targeting HA. nih.gov The design, which combines the virus-specific epitope (6'SLN) with a hydrophobic linker, is a promising strategy for developing virucidal antiviral drugs. nih.gov
Furthermore, modifications to the 6'-SLN structure itself are being investigated. The development of novel neplanocin A analogues with modifications at the 6'-position has yielded compounds with broad-spectrum antiviral activity against a variety of DNA and RNA viruses. nih.gov These derivatives act as S-adenosylhomocysteine hydrolase inhibitors and have shown particular efficacy against viruses such as poxvirus, paramyxovirus, and cytomegalovirus. nih.gov
The table below summarizes some of the key research findings on 6'-SLN and its derivatives as antiviral agents.
| Compound/Derivative | Target Virus(es) | Mechanism of Action | Key Findings |
| 6'-Sialyllactosamine (6'-SLN) | Influenza A and B viruses | Acts as a primary receptor for viral hemagglutinin (HA), facilitating viral entry. nih.gov | Inhibition of this interaction is a major target for antiviral development. nih.gov |
| CD-6'SLN (6'-SLN-modified β-cyclodextrin) | Influenza virus (H1N1) | Functions as a receptor decoy and irreversibly deactivates virions by disrupting the viral envelope. nih.govresearchgate.netresearchgate.net | Showed potent antiviral activity in cell lines and improved survival in mouse models. nih.govresearchgate.net |
| 6'-modified neplanocin A analogues | Poxvirus, Paramyxovirus, Arenavirus, Rhabdovirus, Reovirus, Cytomegalovirus | Inhibit S-adenosylhomocysteine hydrolase, an enzyme crucial for viral replication. nih.gov | Some derivatives surpassed the parent compound, neplanocin A, in antiviral potency and selectivity. nih.gov |
Role in Inflammation and Immunological Dysregulation
This compound is deeply involved in modulating inflammatory responses and the activation of immune cells. The presence of sialic acids, including 6'-SLN, on the surface of glycoproteins can inhibit the activation of immune cells, thereby playing a role in maintaining immune tolerance and preventing excessive inflammation. This modulation occurs through several mechanisms, including glycan masking, where the sialic acid residues block the binding of certain molecules involved in immune cell activation. smolecule.com
For instance, α2,6-sialylation of N-acetyllactosamine can prevent the binding of galectin-1, a lectin that can induce immune cell apoptosis. smolecule.com This "masking" effect can protect cells that express high levels of the sialyltransferase ST6Gal1, the enzyme responsible for creating α2,6-sialylated glycans. smolecule.com Altered expression of ST6Gal1 is observed in chronic inflammatory conditions, with increased expression in T cells associated with autoimmune diseases contributing to their pathophysiology. smolecule.com
Furthermore, sialic acids serve as self-associated molecular patterns (SAMPs) that are recognized by complement factor H, which helps to protect host cells from the alternative complement pathway. smolecule.comnih.gov The loss of these sialic acid "masks" can lead to increased inflammatory responses by exposing underlying danger-associated molecular patterns (DAMPs). nih.gov
Modification of antigens with sialic acids has been shown to regulate the generation of antigen-specific regulatory T cells (Tregs) via dendritic cells (DCs). pnas.org These sialylated antigens can instruct DCs to adopt a tolerogenic program, which in turn reduces inflammatory CD8+ and CD4+ T-cell responses. pnas.org This effect is observed even under inflammatory conditions, highlighting the potential for using sialylated antigens to induce immune tolerance. pnas.org
The process of leukocyte recruitment to sites of inflammation is a critical step in the immune response, and this compound plays a key role in modulating this process. nih.gov Leukocyte recruitment involves a cascade of adhesive interactions between leukocytes and the endothelial cells lining blood vessels. nih.govthieme-connect.de
6'-SLN serves as a crucial ligand for selectins, a family of adhesion molecules that mediate the initial tethering and rolling of leukocytes on the endothelial surface. smolecule.comnih.gov This interaction is a fundamental step that facilitates the subsequent firm adhesion and extravasation of leukocytes into the inflamed tissue. smolecule.com Specifically, 6'-SLN contributes to leukocyte trafficking by mediating the adhesion of immune cells to endothelial cells in high endothelial venules during inflammation.
The interaction between sialylated glycans like 6'-SLN and selectins is a low-affinity bond that allows leukocytes to "roll" along the vessel wall, slowing them down and enabling them to respond to other activating signals. thieme-connect.de This rolling is a prerequisite for the subsequent, more stable adhesion mediated by integrins. thieme-connect.de Blockade of these initial selectin-mediated interactions can interrupt the entire downstream process of leukocyte recruitment. thieme-connect.de
Different selectins (L-, P-, and E-selectin) and their sialylated ligands are involved in the recruitment of different leukocyte populations to various tissues, highlighting the complexity and specificity of this regulatory system. researchgate.net For example, sulfation of sialyl Lewis x, a related sialylated glycan, can enhance its binding to L-selectin and is important for leukocyte rolling. researchgate.net
Participation in Inflammatory Processes and Immune Cell Activation
Other Pathological Conditions with Defined Molecular Mechanisms Involving this compound
Alterations in the glycosylation of proteins and lipids, including the expression of this compound, are a common feature of several diseases, particularly cancer. frontiersin.org These changes, known as aberrant glycosylation, can significantly impact disease pathophysiology. frontiersin.orgscispace.comptbioch.edu.pl
In many types of cancer, there is an increased level of sialylation, and the overexpression of NeuAcα2,6Galβ1,4GlcNAc (6'-SLN) is commonly observed in gastrointestinal cancers, where it correlates with a poor prognosis. frontiersin.org This abnormal glycosylation is thought to modulate the invasiveness and stem-like properties of colorectal cancer cells. frontiersin.org The aberrant expression of N-acetyllactosamine (LacNAc), the precursor to 6'-SLN, can serve as a scaffold for further modifications with sialic acid, leading to the formation of tumor-associated carbohydrate antigens. frontiersin.org These neo-glycans are believed to be involved in tumorigenesis and metastasis. frontiersin.org
The underlying cause of these glycosylation changes often lies in the altered expression or activity of glycosyltransferases, the enzymes responsible for building glycan chains. For example, increased expression of ST6Gal1, the enzyme that adds sialic acid in an α2,6-linkage to form 6'-SLN, is a hallmark of many cancers. smolecule.com
Beyond cancer, defects in glycosylation are implicated in a number of inherited and acquired diseases. scispace.comptbioch.edu.pl For instance, certain congenital disorders of glycosylation can result from mutations in genes that encode enzymes involved in the synthesis of sialic acid precursors, such as the GNE gene. mdpi.com This can lead to hyposialylation of muscle glycans and is thought to be a key factor in the pathophysiology of GNE myopathy. mdpi.com
The table below provides examples of diseases associated with aberrant glycosylation involving sialylated structures.
| Disease | Associated Glycosylation Aberration | Molecular Mechanism | Pathophysiological Consequence |
| Gastrointestinal Cancers | Overexpression of 6'-SLN | Increased activity of sialyltransferases like ST6Gal1. smolecule.comfrontiersin.org | Promotes tumor invasiveness, metastasis, and is associated with poor prognosis. frontiersin.org |
| GNE Myopathy | Hyposialylation of muscle glycans | Mutations in the GNE gene, which is crucial for sialic acid biosynthesis. mdpi.com | Leads to muscle weakness and atrophy. mdpi.com |
| Leukocyte Adhesion Deficiency, Type II | Absence of sialyl-Lewis X (a related sialylated glycan) | Defect in fucose metabolism, preventing the final step in sialyl-Lewis X synthesis. scispace.com | Results in recurrent bacterial infections due to impaired leukocyte recruitment. scispace.com |
| Congenital Dyserythropoietic Anemia Type II (CDA II) | Aberrant glycosylation of erythrocyte membrane glycoproteins and glycolipids. scispace.comptbioch.edu.pl | Defect in N-acetylglucosaminyltransferase II (GnTII). ptbioch.edu.pl | Leads to anemia and ineffective erythropoiesis. ptbioch.edu.pl |
Emerging Research Directions and Future Perspectives in 6 Sialyl N Acetyllactosamine Research
Development of Glycomimetics and Glycan-Based Therapeutics Targeting 6'-SLN-Mediated Interactions
The development of molecules that mimic the structure and function of 6'-SLN, known as glycomimetics, and other glycan-based therapeutics is a rapidly advancing field. These compounds are designed to competitively inhibit the interactions between 6'-SLN and its binding partners, such as viral proteins and cellular receptors, thereby offering novel therapeutic strategies.
One notable area of focus is the development of anti-influenza drugs. Researchers have synthesized multivalent 6'-sialyllactosamine-carrying glyco-nanoparticles and sialylglycopolymers bearing 6'-sialyllactosamine to block viral attachment to host cells. mdpi.com For instance, a 6-sialyllactosamine (B14506989) (6′SLN)-modified β-cyclodextrin (CD-6′SLN) has shown potential as an anti-influenza therapeutic by deactivating virions. researchgate.net This compound appears to work by interacting with the viral envelope protein hemagglutinin (HA), a natural receptor for 6'-SLN. nih.gov
Furthermore, the design of inhibitors targeting the interactions of 6'-SLN with cellular adhesion molecules and signaling receptors is a promising avenue for cancer therapy and modulating immune responses. The α2-6 linkage in 6'-SLN is particularly important for its conformational flexibility, which allows it to bind to a wide range of ligands, including lectins like siglecs and viral adhesins. Understanding these binding modes, aided by computational tools like Molecular Dynamics (MD) simulations, is crucial for designing effective inhibitors.
Integration of Functional Glycomics and Glycoproteomics for Comprehensive Analysis
To fully elucidate the roles of 6'-SLN, researchers are increasingly integrating functional glycomics and glycoproteomics. Glycomics focuses on the comprehensive study of the structure and function of all glycans in an organism, while glycoproteomics identifies and characterizes proteins that have carbohydrates attached to them. nih.gov
The integration of these "omics" approaches allows for a more complete picture of how 6'-SLN is presented on different proteins and how this presentation changes in various physiological and pathological states. nih.gov For example, mass spectrometry-based techniques are central to both glycomics and glycoproteomics, enabling the detailed structural analysis of glycans and the identification of glycosylation sites on proteins. bioms.se
Recent advancements in analytical techniques, such as an integrated mass spectrometry-based glycomics-driven glycoproteomics platform, are facilitating the high-throughput analysis of glycosylation. mdpi.com This allows for the identification of changes in glycan structures on specific proteins, which can serve as biomarkers for diseases like cancer. bioms.seresearchgate.net For instance, alterations in protein sialylation, including the expression of 6'-SLN, have been linked to various cancers. mdpi.com Combining data from glycomics, transcriptomics, proteomics, and metabolomics will provide a systems-level understanding of the role of glycosylation in disease. researchgate.net
Advancements in Bioreactor Design for Large-Scale, Cost-Effective Production of 6-Sialyl-N-acetyllactosamine
The therapeutic and research applications of 6'-SLN necessitate its availability in large quantities. This has driven advancements in bioreactor design and enzymatic synthesis methods to achieve large-scale and cost-effective production.
Historically, the synthesis of sialyl-oligosaccharides has been challenging and expensive. google.com However, recent breakthroughs in enzymatic synthesis are overcoming these hurdles. One-pot, two-step multienzymatic synthesis strategies have been developed that are highly efficient and economical. nih.govacs.org These methods often utilize recombinant enzymes, such as α2-6 sialyltransferases, to catalyze the transfer of sialic acid to N-acetyllactosamine (LacNAc).
A key innovation is the in situ production of substrates like LacNAc, which eliminates the need for costly purification steps. nih.govacs.org Furthermore, the regeneration of expensive cofactors like cytidine (B196190) 5'-triphosphate (CTP) has been a significant cost-saving measure. acs.org These optimized enzymatic syntheses have been successfully scaled up to a 5-liter scale, yielding substantial quantities of 6'-SLN. nih.govacs.org While challenges related to large-scale production, such as bacteriophage infections in bacteria-based systems, still exist, ongoing research into robust production methods continues. researchgate.net
| Production Method | Key Features | Yield/Scale | Reference |
| One-Pot Two-Step Multienzymatic Synthesis | In situ production of LacNAc, CTP regeneration. | 96.1% yield at a 5 L scale (259.2 g). nih.govacs.org | nih.govacs.org |
| Chemo-enzymatic Synthesis | Utilizes α-2,6-sialyltransferase (α-2,6-ST). | Efficient and stereoselective. acs.org | acs.org |
Applications in Diagnostic Tools and Biomarker Discovery Related to 6'-SLN Expression
The altered expression of 6'-SLN on the surface of cells is increasingly recognized as a hallmark of various diseases, particularly cancer. medchemexpress.com This has opened up exciting possibilities for the use of 6'-SLN as a biomarker for diagnosis and prognosis.
Changes in the levels of specific glycans on cells can be detected, offering a non-invasive way to monitor disease. bioms.se For instance, aberrant sialylation is a known feature of cancer cells and contributes to tumor growth and metastasis. nih.gov The upregulation of sialyltransferases, the enzymes responsible for adding sialic acid to glycans, is often observed in cancer. nih.gov
Studies have shown that specific sialylated HMOs, including 6'-SLN, are associated with conditions like preterm birth, suggesting their potential as predictive biomarkers. medunigraz.at In the context of cancer, the presence of 6'-SLN on extracellular vesicles (EVs) is being explored as a diagnostic marker. medchemexpress.com The development of glycan microarrays and other high-throughput screening methods allows for the rapid analysis of glycan-binding profiles, which can help in identifying disease-specific glycan signatures. ebi.ac.ukacs.org
Deepening Understanding of 6'-SLN-Mediated Cellular Signaling Pathways and Their Biological Consequences
Emerging research is focused on unraveling the intricate cellular signaling pathways that are modulated by 6'-SLN and the downstream biological effects of these interactions. The binding of 6'-SLN to its receptors can trigger a cascade of intracellular events that influence cell behavior.
One area of intense investigation is the role of 6'-SLN in immune modulation. It can interact with sialic acid-binding immunoglobulin-like lectins (Siglecs), which are key regulators of immune responses. Additionally, 6'-SLN is involved in inflammation. Studies have shown that 6'-sialyllactose (B25220) can protect against LPS-induced macrophage inflammation by regulating oxidative stress and inflammatory signaling pathways. nih.govnih.gov Specifically, it has been found to attenuate the phosphorylation of p38 MAPK and Akt, and inhibit the nuclear translocation of NF-κB. nih.govnih.gov
In the context of cancer, the interaction of 6'-SLN with cell surface receptors can influence signaling pathways that control cell growth, survival, and migration. For example, solid lipid nanoparticles (SLNs), which can be designed to interact with cells in a manner influenced by surface glycans, have been shown to interfere with signaling pathways such as the TGF-β pathway. nih.govtandfonline.com Understanding these signaling networks is crucial for developing targeted therapies that can disrupt the pathological consequences of aberrant 6'-SLN expression.
| Signaling Pathway | Biological Consequence | Cell/System Studied | Reference |
| p38 MAPK/Akt/NF-κB | Attenuation of inflammation and oxidative stress. | Macrophages (RAW 264.7 cells), Mouse model. nih.govnih.gov | nih.govnih.gov |
| TGF-β | Modulation of gene delivery and cell transfection efficiency. | Prostate cancer and non-cancer cells. nih.gov | nih.gov |
| Intracellular Calcium Signaling | Regulation of sweat gland myoepithelial cell fate. | Sweat glands. biorxiv.org | biorxiv.org |
Q & A
Q. What are the primary methods for synthesizing 6-sialyl-N-acetyllactosamine (6'-SLN) in laboratory settings?
The synthesis of 6'-SLN typically involves enzymatic cascades using α2-6 sialyltransferases (e.g., from Photobacterium damselae), coupled with donor substrates like CMP-Neu5Ac. Key steps include:
- Chemoenzymatic preparation of LacNAc (N-acetyllactosamine) acceptors via β1-4 galactosyltransferases .
- One-pot enzymatic systems integrating thermophilic enzymes (e.g., thymidylyltransferase RmlA) to regenerate UDP-Gal from galactose-1-phosphate, enhancing yield .
- Scale-up strategies minimizing heavy metal catalysts and optimizing glycosylation steps for multi-gram production .
Q. How is the structural conformation of 6'-SLN determined experimentally?
2D NOE 1H-NMR spectroscopy combined with hard-sphere exo-anomeric (HSEA) energy calculations is used to resolve glycosidic linkage conformations. Key findings:
- The α(2→6) linkage exhibits a non-rigid, folded conformation with a gt orientation of the Gal C-6 hydroxymethyl group, supported by NOE data and energy surfaces .
- Intraresidue NOEs calibrate computational models, ensuring alignment between experimental and theoretical data .
Advanced Research Questions
Q. How can contradictions in conformational data between NMR and molecular dynamics simulations be resolved?
Discrepancies arise from the dynamic flexibility of the α(2→6) linkage. Methodological solutions include:
- Full relaxation matrix analysis to account for spin diffusion in NOE spectra, reducing overinterpretation of rigid conformations .
- Hybrid modeling integrating HSEA and molecular mechanics with hydrogen-bonding potentials to capture multi-conformational states .
- Validation via comparative studies with α(2→3)-linked analogs, which show distinct energy minima and NOE patterns .
Q. What enzymatic strategies optimize the synthesis of 6'-SLN for glycan library development?
Advanced approaches focus on substrate engineering and cascade reactions :
- Azido-GlcNAc acceptors enable click chemistry modifications post-synthesis, facilitating glycan diversification .
- Recombinant sialyltransferases (e.g., Pd2,6ST) paired with UDP-Gal regeneration systems improve yield (e.g., 46 mg LacNAc in a single reaction) .
- Multi-enzyme platforms combining galactokinases, thymidylyltransferases, and sialyltransferases reduce reliance on expensive nucleotide donors .
Q. How does 6'-SLN interact with viral glycoproteins, and what methodological tools validate these interactions?
6'-SLN binds to SARS-CoV-2 spike protein N-terminal domains (NTDs) via flexible β4-β5 loops (Leu244-Gly261). Key techniques:
Q. What challenges arise in scaling up 6'-SLN production, and how are they addressed?
Scalability hurdles include:
- Donor substrate costs : CMP-Neu5Ac regeneration systems using sialic acid aldolases reduce dependency on commercial substrates .
- Byproduct inhibition : Continuous-flow reactors mitigate feedback inhibition in multi-enzyme cascades .
- Process economics : Techno-economic modeling identifies cost drivers (e.g., enzyme lifetime, galactose-1-P availability) for large-scale manufacturing .
Data Contradictions and Resolution
Q. Why do some studies report rigid conformations for 6'-SLN while others emphasize flexibility?
This stems from methodological differences:
Q. How do synthesis yields vary between chemoenzymatic and chemical routes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
